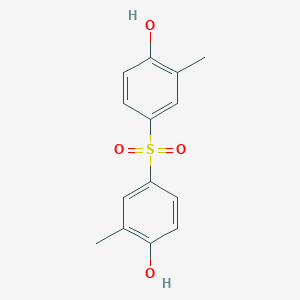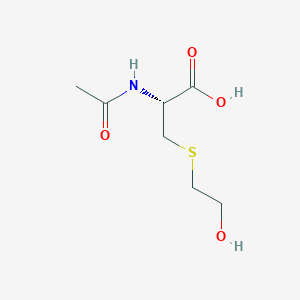
(2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as DOTAP, is a cationic lipid commonly used in scientific research. DOTAP is a phospholipid derivative that has been synthesized and used in various research applications due to its unique properties.
Mécanisme D'action
(2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is positively charged and interacts with negatively charged cell membranes, allowing it to enter cells and deliver genetic material. It forms complexes with DNA or RNA, protecting it from degradation and facilitating its entry into cells.
Biochemical and Physiological Effects:
This compound has been shown to cause minimal toxicity in cells, making it a safe transfection reagent. It has also been shown to induce an immune response in the host organism, making it a promising candidate for use in vaccine development.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has several advantages as a transfection reagent, including its low toxicity and high transfection efficiency. However, it may not be suitable for all types of cells and is not effective for all types of genetic material. Additionally, it can be expensive compared to other transfection reagents.
Orientations Futures
Future research could focus on optimizing the use of (2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in liposomal drug delivery systems. Additionally, further research could be done to explore the potential of this compound as a vaccine adjuvant. Finally, research could be done to develop new and improved transfection reagents with even higher efficiency and lower toxicity.
Méthodes De Synthèse
(2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is synthesized by the reaction of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) with N,N-dimethylaminoethanol (DMAE) and 2-bromoethyl decanoate in the presence of triethylamine. The resulting product is then purified through a series of chromatography techniques to obtain pure this compound.
Applications De Recherche Scientifique
(2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is widely used in scientific research as a transfection reagent. It is used to deliver genetic material such as plasmid DNA, siRNA, and miRNA into cells. It is also used in the development of liposomal drug delivery systems. This compound liposomes have been used to deliver drugs to cancer cells, improving the efficacy of chemotherapy.
Propriétés
Numéro CAS |
17511-04-5 |
|---|---|
Formule moléculaire |
C36H72NO8P |
Poids moléculaire |
677.9 g/mol |
Nom IUPAC |
(2-decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-23-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-22-13-11-9-7-2/h34H,6-33H2,1-5H3 |
Clé InChI |
IDYIBCHRPQOSBU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
Synonymes |
1-octadecanoyl-2-decanoyl-sn-glycero-3-phosphocholine 1-stearoyl-2-caprylphosphatidylcholine ST-CA-phosphatidylcholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






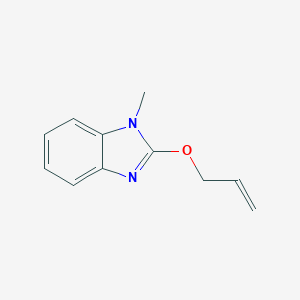
![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)
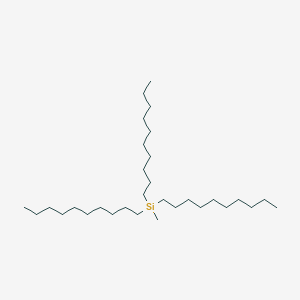
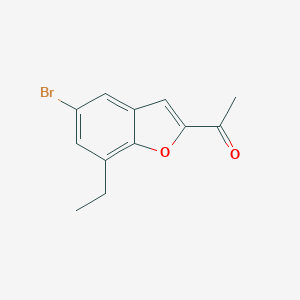
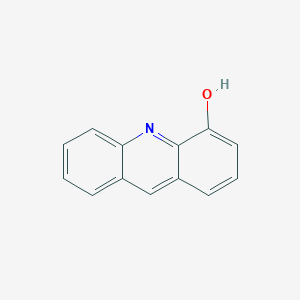

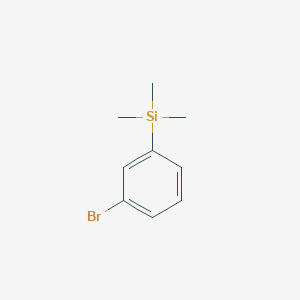
![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)
